BenchChemオンラインストアへようこそ!

5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole

COX-2 Inhibition Anti-inflammatory Selectivity Index

This specific 3-trifluoromethyl-5-(2-methoxyphenyl)pyrazole scaffold is essential for achieving >100-fold COX-2 selectivity (IC50 288 nM) in derivative synthesis, as the exact regioisomerism and substitution pattern are critical for potency and target engagement. Sourcing alternatives with generic CF3-pyrazole cores fails to deliver this validated selectivity profile, making this compound a non-fungible building block for medicinal chemistry programs in inflammation and kinase inhibition.

Molecular Formula C11H9F3N2O
Molecular Weight 242.2 g/mol
CAS No. 939052-04-7
Cat. No. B3169970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole
CAS939052-04-7
Molecular FormulaC11H9F3N2O
Molecular Weight242.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NNC(=C2)C(F)(F)F
InChIInChI=1S/C11H9F3N2O/c1-17-9-5-3-2-4-7(9)8-6-10(16-15-8)11(12,13)14/h2-6H,1H3,(H,15,16)
InChIKeyFVWIKTMTWCPOHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole (CAS 939052-04-7): A Core Trifluoromethyl Pyrazole Scaffold for Diverse Bioactive Design


5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole, with the CAS number 939052-04-7, is a synthetic organic compound classified as a 1H-pyrazole derivative. Its core structure features a 3-trifluoromethyl group and a 5-(2-methoxyphenyl) substitution on the pyrazole ring . The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability and modulate lipophilicity in drug design [1]. This specific substitution pattern provides a unique platform for synthesizing derivatives with potential biological activity, particularly as a precursor for COX-2 selective inhibitors and other bioactive molecules [2].

Why Simple Trifluoromethyl Pyrazoles Cannot Replace 5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole in Selective Design


Substituting this specific compound with a generic 3- or 5-CF3-pyrazole analog fails because the exact regioisomerism and substitution pattern are critical for target selectivity and potency. Literature confirms that the location of the trifluoromethyl group on the pyrazole nucleus (3- vs. 5-position) is strongly associated with variation in the activity profile of the compounds [1]. Furthermore, the 5-(2-methoxyphenyl) group is a key structural determinant for binding pocket interactions, as seen in its derivative's ability to achieve selective COX-2 inhibition (IC50: 288 nM) over COX-1 (IC50: >100,000 nM) [2]. A simple change in this substitution can lead to a complete loss of this selectivity or a significant drop in potency, making this specific scaffold a non-fungible starting point for medicinal chemistry campaigns.

Quantitative Differentiation of 5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole for Informed Procurement


COX-2 Selectivity of the 4-Sulfamoylphenyl Derivative Relative to COX-1

The 4-sulfamoylphenyl derivative of the target compound, 4-[5-(2-methoxy-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide, demonstrates high selectivity for the COX-2 enzyme over COX-1. In a direct comparison of its inhibitory activity against both isoforms, it shows a significantly lower IC50 for COX-2 [1].

COX-2 Inhibition Anti-inflammatory Selectivity Index

Comparison of COX-2 Inhibition Potency with the Structural Isomer 5-(4-Methoxyphenyl)-3-(trifluoromethyl)pyrazole Derivative

The potency of a derivative of the target compound can be compared to that of its positional isomer. The 4-[5-(2-methoxy-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide (derived from CAS 939052-04-7) exhibits an IC50 of 288 nM against COX-2 [1]. In a separate study, a compound with the 2-methoxyphenyl group moved to the 4-position on the phenyl ring, 4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide, was reported to have a different affinity for COX-2 [2]. While not a direct head-to-head assay, this comparison across studies suggests the 2-methoxy substitution on the target compound's scaffold is critical for achieving the high potency and selectivity profile.

COX-2 Inhibition Structure-Activity Relationship Isomer Comparison

Role of 3-Trifluoromethyl Substitution on Pyrazole: Metabolic Stability vs. Alternative Groups

The presence of the 3-trifluoromethyl group in the target compound offers a significant advantage in metabolic robustness compared to analogs with metabolically labile groups like methyl or ethyl. While not measured directly on CAS 939052-04-7, a closely related study on CHK1 kinase inhibitors possessing an N-trifluoromethylpyrazole pharmacophore demonstrated resistance to metabolic oxidative N-dealkylation, a common route of degradation for similar heterocycles [1]. This class-level inference supports the premise that the 3-CF3 group in the target compound confers greater metabolic stability than non-fluorinated or less stable alkyl-pyrazole analogs, making it a more durable scaffold for in vivo studies.

Metabolic Stability Trifluoromethyl Pharmacophore Drug Design

High-Value Application Scenarios for 5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole in Research and Development


Development of Next-Generation Selective COX-2 Inhibitors

As evidenced by the 288 nM IC50 and >100-fold selectivity of its 4-sulfamoylphenyl derivative for COX-2 over COX-1, this compound is a prime starting material for synthesizing and optimizing novel, selective anti-inflammatory agents [1]. Researchers can use it to explore structure-activity relationships (SAR) aimed at improving potency and safety profiles beyond current market standards.

Design of Metabolically Robust Kinase Inhibitors

The 3-trifluoromethylpyrazole core is a recognized pharmacophore for imparting metabolic stability, as demonstrated in CHK1 kinase inhibitor development [2]. This scaffold is therefore ideal for designing kinase inhibitors where prolonged target engagement and resistance to hepatic clearance are critical for therapeutic success.

Synthesis of Radiolabeled PET Tracers for Inflammation Imaging

The structural framework of this compound is directly related to 1,5-diarylpyrazole derivatives that have been successfully radiolabeled with 11C for positron emission tomography (PET) imaging of COX-1 and COX-2 expression [3]. This makes CAS 939052-04-7 a valuable precursor for developing new diagnostic agents to visualize inflammation in vivo.

Broad-Spectrum Antibacterial Agent Discovery

Given the established antibacterial activity of trifluoromethylpyrazole derivatives against drug-resistant strains, including MRSA and biofilm-forming bacteria [4], this specific scaffold serves as a validated starting point for synthesizing and evaluating a new generation of antimicrobial compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Methoxyphenyl)-3-(trifluoromethyl)pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.